molecular formula C13H21NO4 B3382722 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline CAS No. 355116-94-8

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Cat. No. B3382722
M. Wt: 255.31 g/mol
InChI Key: ZWTLHSZQFYADME-UHFFFAOYSA-N
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Patent
US08841460B2

Procedure details

To a stirred solution of 17 (1.39 g, 4.86 mmol) in acidic EtOH (5 mL) in a Parr apparatus was added a catalytic amount of 20% Pd/C (0.05 g). The reaction vessel was purged with H2 then pressurized to 70 psi. After stirring for 16 h the reaction mixture was filtered through a 4 cm pad of celite and concentrated under reduced pressure to afford 18 as a brown oil (1.24 g, 100%): 1H NMR (300 MHz, CDCl3) δ 6.75 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 4.11-3.99 (m, 2H), 3.87-3.78 (m, 2H), 3.76-3.51 (m, 8H), 3.42 (s, 1H), 3.38 (s, 2H).
Name
17
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1>CCO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=1

Inputs

Step One
Name
17
Quantity
1.39 g
Type
reactant
Smiles
COCCOCCOCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with H2
FILTRATION
Type
FILTRATION
Details
was filtered through a 4 cm pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCOCCOCCOC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.